4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
4-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O2/c10-8(11)16-7-3-1-2-6(4-7)14-5-12-13-9(14)15/h1-5,8H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDWIRPCODYOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)N2C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Difluoromethoxyphenyl Intermediates
- The difluoromethoxy group is introduced via aromatic substitution on phenyl rings, often starting from 3-hydroxyphenyl precursors.
- Reagents such as difluoromethylating agents or difluoromethoxy sources are employed under controlled conditions to achieve selective substitution.
Formation of Piperidinone Intermediates
- For example, 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one is prepared by reacting intermediate compounds with phosphorus pentachloride (PCl5) in dichloromethane under reflux for 5 hours.
- Subsequent nucleophilic substitution with morpholine at elevated temperatures (around 130°C) yields morpholino-substituted piperidinones, which are crucial intermediates for further cyclization steps.
Construction of the 1,2,4-Triazol-3-one Core
- The core triazol-3-one ring is commonly synthesized by reacting thioimidodicarboxylates with hydrazine hydrate in methanol at low temperatures (0°C), followed by stirring at room temperature for several hours.
- This method yields alkoxy-substituted 1,2,4-triazol-3-ones with high purity and good yield (e.g., 91%).
Cyclization and Functionalization
- Further cyclization steps involve chlorinating agents like POCl5 and nucleophilic substitutions to introduce desired substituents.
- The final compound is isolated by precipitation, filtration, washing, and drying under reduced pressure, yielding a yellow powder with melting points around 96-98°C.
Representative Preparation Example (Adapted from Literature)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-chlorobutanoyl chloride, THF, 0°C to r.t. | Acylation of aromatic amine precursor | 89.6 | Yellow powder, M.p. 96.4-98.3°C |
| 2 | PCl5, CH2Cl2, reflux 5 h | Chlorination to form dichloro-piperidinone | 69.0 | White powder, M.p. 170-172°C |
| 3 | Morpholine, 130°C, 1.5 h | Nucleophilic substitution to morpholino derivative | 87.6 | Yellow solid, M.p. 157-160°C |
| 4 | Hydrazine hydrate, methanol, 0°C to r.t. | Formation of 1,2,4-triazol-3-one ring | ~90 | Crude product, purified later |
| 5 | Isolation by filtration, washing, drying | Purification of final compound | — | Yellow powder |
Detailed Research Findings
- The use of hydrazine hydrate with thioimidodicarboxylates as starting materials in methanol at low temperatures is a robust method to form the triazol-3-one ring with high yields (above 90%) and purity.
- Chlorination with phosphorus pentachloride is effective for introducing chloro substituents on piperidinone intermediates, facilitating further nucleophilic substitutions.
- Morpholine substitution at elevated temperatures (around 130°C) provides a stable intermediate for subsequent triazole ring formation.
- The final compound exhibits characteristic melting points and mass spectrometry profiles consistent with the target structure, confirming successful synthesis.
Summary Table of Preparation Methods and Conditions
Chemical Reactions Analysis
Types of Reactions
4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazolone moiety to other functional groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The triazolone moiety may also contribute to the compound’s overall biological effects by interacting with nucleophilic sites in biomolecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological profile of triazolones is highly dependent on substituents. Below is a comparative analysis of key analogs:
Pharmacological and Mechanistic Insights
Anti-Inflammatory and Neuroprotective Activity
- W112 : Demonstrates neuroprotection in β-amyloid-induced Alzheimer’s models by reducing pro-inflammatory cytokines (TNF-α, IL-6) and inhibiting tau hyperphosphorylation. The heptyloxy chain likely enhances lipid membrane interaction, improving bioavailability .
- 4-[3-(Difluoromethoxy)phenyl] analog : The difluoromethoxy group’s electronegativity may modulate kinase or phosphatase interactions, similar to W112, but with improved metabolic stability due to fluorine’s resistance to oxidative degradation .
Antifungal Activity
- PRR846: A simplified analog of itraconazole, PRR846 retains antifungal properties by targeting cytochrome P450 enzymes. The chlorophenyl group contributes to hydrophobic interactions with fungal lanosterol demethylase .
- Posaconazole : Its extended substituents (e.g., difluorophenyl, piperazine) enable binding to fungal CYP51, preventing ergosterol synthesis. The triazolone core is critical for heme iron coordination .
Structure-Activity Relationship (SAR) Trends
Substituent Size and Hydrophobicity :
- Long alkoxy chains (e.g., heptyloxy in W112) improve membrane permeability but may reduce solubility.
- Halogenated groups (Cl, Br, F) enhance binding affinity through halogen bonding and electron-withdrawing effects .
- Fluorinated groups (e.g., difluoromethoxy) balance lipophilicity and metabolic stability, making them favorable for CNS-targeted drugs .
Biological Activity
Chemical Identity and Structure
4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic compound characterized by its unique difluoromethoxy group attached to a phenyl ring and a triazolone moiety. Its chemical formula is , and it has the CAS number 1858255-65-8. The compound's structure is pivotal in influencing its biological activity, particularly through its interactions with various biological targets.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. Below are key findings related to its biological effects:
1. Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazole can inhibit the growth of various bacterial and fungal strains. For instance, a study evaluating related triazole compounds demonstrated moderate antifungal activity against Candida species, with some compounds showing minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL against C. albicans .
2. Anti-inflammatory Properties
Triazole derivatives are often investigated for their anti-inflammatory effects. The mechanism typically involves the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is associated with inflammatory responses and cancer progression. In related studies, triazole-based compounds have shown promising results as selective COX-2 inhibitors with IC50 values comparable to established anti-inflammatory drugs .
3. Indoleamine 2,3-Dioxygenase (IDO1) Inhibition
Another significant area of research involves the inhibition of IDO1, an enzyme that plays a crucial role in tryptophan metabolism and immune regulation. Compounds designed based on triazole scaffolds have demonstrated potent inhibition of IDO1, which is particularly relevant in cancer therapy due to its role in tumor immune escape . The most active compounds showed nanomolar potency in enzymatic assays without significant cytotoxicity.
The biological activity of this compound can be attributed to its structural features that enhance binding affinity to specific molecular targets:
- Binding Affinity : The difluoromethoxy group may enhance the compound's interaction with enzymes or receptors by increasing hydrophobic interactions or forming hydrogen bonds.
- Molecular Docking Studies : Computational studies suggest that the triazolone moiety interacts with nucleophilic sites in biomolecules, facilitating its biological effects.
Data Summary
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antifungal Activity Study : A recent investigation into triazole derivatives revealed that certain compounds exhibited significant antifungal properties against Candida albicans, indicating potential for therapeutic applications in treating fungal infections .
- COX-2 Inhibition Research : Another study focused on designing triazole-based compounds for COX-2 inhibition demonstrated that selected derivatives had high selectivity and efficacy, suggesting their application in managing inflammatory conditions .
- Cancer Therapeutics : Research targeting IDO1 has shown that triazole derivatives can effectively modulate immune responses in cancer therapy by inhibiting this enzyme, thus preventing tumor immune escape mechanisms .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing 4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted hydrazides and carbonyl precursors. For example, refluxing 3-(difluoromethoxy)phenylacetic acid hydrazide with triphosgene in a polar aprotic solvent (e.g., DMSO) under nitrogen atmosphere yields the triazolone core. Optimization includes adjusting molar ratios (e.g., 1:1.2 hydrazide to triphosgene), reaction time (18–24 hours), and purification via ethanol/water recrystallization to achieve yields >60% .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic peaks for the triazolone ring (C=O stretch at ~1700 cm⁻¹) and difluoromethoxy group (C-F stretches at 1100–1200 cm⁻¹).
- NMR : ¹H NMR should show aromatic protons (δ 7.2–7.8 ppm) and the triazolone NH signal (δ 10–12 ppm). ¹³C NMR confirms carbonyl (δ ~160 ppm) and CF₂ groups (δ ~110 ppm, J = 250–300 Hz).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 298.05) .
Q. What preliminary assays are recommended to screen for biological activity?
- Methodological Answer : Use standardized in vitro assays:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to fluconazole .
- Anti-inflammatory : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages via ELISA .
Advanced Research Questions
Q. How can computational modeling predict decomposition pathways and stability under thermal stress?
- Methodological Answer : Apply ab initio molecular dynamics (AIMD) with density functional theory (DFT) to simulate bond dissociation. For example, simulate thermal decomposition at 1000 K to identify dominant pathways (e.g., C-NO₂ homolysis or HONO elimination). Transition state analysis at the B3LYP/6-31G(d,p) level calculates activation energies (e.g., 38 kcal/mol for ring-opening pathways) .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be resolved?
- Methodological Answer :
- Dose-Response Analysis : Compare IC₅₀ values across studies to determine potency thresholds (e.g., anti-inflammatory effects may require lower concentrations than antimicrobial activity).
- Target Profiling : Use kinase assays or proteomics to identify off-target interactions (e.g., Hsp90 inhibition in cancer models vs. NF-κB modulation in inflammation) .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers.
- Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to assess CYP450-mediated degradation. Modify substituents (e.g., fluorination) to reduce clearance .
Q. How can factorial design improve HPLC method development for purity analysis?
- Methodological Answer : Apply a 2³ factorial design to optimize mobile phase (acetonitrile:buffer ratio), pH (3–5), and column temperature (25–40°C). Use response surface methodology (RSM) to maximize resolution between the compound and impurities. Validate with ICH guidelines (e.g., linearity R² > 0.995) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
